LogP Difference of ~1 Log Unit Versus 4-(Aminomethyl)-2-methylpyrimidine Drives Differential Membrane Partitioning
The target compound 2-(aminomethyl)-6-methylpyrimidin-4-ol (free base) exhibits a computed LogP of –0.05, whereas its close regioisomer 4-(aminomethyl)-2-methylpyrimidine (lacking the 4-OH group) has a LogP of 0.944 [1]. This difference of approximately one log unit represents an order-of-magnitude shift in the octanol-water partition coefficient, predicting significantly different membrane permeability and aqueous solubility profiles. For the hydrochloride salt, the LogP is 0.19 with a LogD (pH 7.4) of –0.108, indicating that at physiological pH the compound exists predominantly in ionized form with reduced lipophilicity [2]. The dihydrochloride hydrate salt pushes LogP further to –0.24 . This pH-dependent lipophilicity gradient is not achievable with the 4-aminomethyl isomer, which lacks the ionizable 4-OH tautomeric center.
| Evidence Dimension | Octanol-water partition coefficient (LogP) – lipophilicity |
|---|---|
| Target Compound Data | LogP = –0.05 (free base); LogP = 0.19, LogD (pH 7.4) = –0.108 (HCl salt); LogP = –0.24 (2HCl·H₂O salt) |
| Comparator Or Baseline | 4-(Aminomethyl)-2-methylpyrimidine (CAS 22454-79-1): LogP = 0.944 |
| Quantified Difference | ΔLogP ≈ 1.0 – 1.2 log units (free base comparison); salt forms further diverge in LogD |
| Conditions | Computational prediction (free base) and measured/calculated values (salts) |
Why This Matters
A one-log-unit LogP difference translates to substantial divergence in passive membrane permeability and aqueous solubility, making these isomers non-interchangeable in any ADME-sensitive assay or lead optimization program.
- [1] BOC Sciences. 4-(Aminomethyl)-2-methylpyrimidine, CAS 22454-79-1. LogP: 0.94400. View Source
- [2] Chembase. 2-(Aminomethyl)-6-methylpyrimidin-4-ol hydrochloride. LogP 0.19288197, LogD (pH 7.4) -0.10788457. View Source
